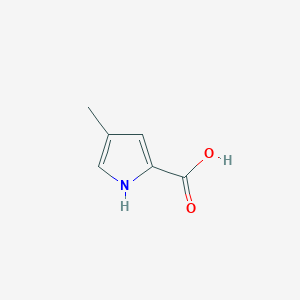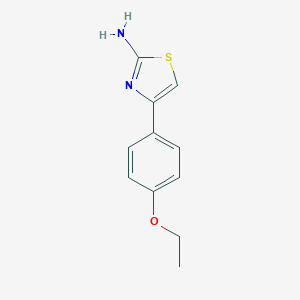
4-甲基-1H-吡咯-2-羧酸
描述
4-Methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with a pyrrole ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position
科学研究应用
4-Methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the synthesis of dyes, pigments, and other functional materials.
作用机制
Target of Action
It is known to be a reactant for the synthesis of substituted 2,2’-bipyrroles .
Mode of Action
It is synthesized through a reaction involving 4-methyl-2-pyrrole aldehyde and ethanol in the presence of an acid catalyst . The resulting ester then undergoes esterification with anhydrous acetic acid to yield 4-Methyl-1H-pyrrole-2-carboxylic acid .
Biochemical Pathways
As a reactant for the synthesis of substituted 2,2’-bipyrroles , it may indirectly influence the biochemical pathways associated with these compounds.
Pharmacokinetics
Its physical properties such as density (1106), melting point (43°C), boiling point (104°C at 1mm), and refractive index (1517) have been reported . These properties could potentially influence its bioavailability and pharmacokinetics.
Result of Action
As a reactant in the synthesis of substituted 2,2’-bipyrroles , its effects may be inferred from the properties and activities of these compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methyl-1H-pyrrole-2-carboxylic acid. For instance, it should be stored in a sealed container, away from sources of ignition and oxidizing agents . Its stability and efficacy could potentially be affected by factors such as temperature, pH, and the presence of other chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the corresponding ester. This ester is then hydrolyzed to yield 4-Methyl-1H-pyrrole-2-carboxylic acid .
Industrial Production Methods: Industrial production of 4-Methyl-1H-pyrrole-2-carboxylic acid typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
化学反应分析
Types of Reactions: 4-Methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position, due to the electron-donating effect of the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products:
Oxidation: Pyrrole-2,3-dicarboxylic acids.
Reduction: 4-Methyl-1H-pyrrole-2-methanol or 4-Methyl-1H-pyrrole-2-carboxaldehyde.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
相似化合物的比较
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound has a similar pyrrole ring structure but with different substituents, leading to distinct chemical properties and applications.
Pyrrole-2-carboxylic acid: Lacks the methyl group at the 4-position, resulting in different reactivity and biological activity.
Indole derivatives: Share a similar heterocyclic structure but with a fused benzene ring, leading to broader biological activities and applications.
Uniqueness: 4-Methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the pyrrole ring, which influences its chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
属性
IUPAC Name |
4-methyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(6(8)9)7-3-4/h2-3,7H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYAHRAFINYJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562520 | |
| Record name | 4-Methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18711-59-6 | |
| Record name | 4-Methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are 1,3-disubstituted 4-methyl-1H-pyrrole-2-carboxylic acid amides and what is their significance in pharmaceutical research?
A1: 1,3-Disubstituted 4-methyl-1H-pyrrole-2-carboxylic acid amides are a class of organic compounds characterized by a pyrrole ring structure with specific substitutions at the 1, 3, and 4 positions. These compounds have garnered attention in pharmaceutical research due to their potential use in developing new medications [, ]. While the specific therapeutic targets and mechanisms of action are not detailed in the provided abstracts, their use in the "preparation of medicaments" suggests potential biological activity and pharmaceutical relevance [, ].
Q2: How does the structure of these compounds relate to their potential for pharmaceutical applications?
A2: The structure of 1,3-disubstituted 4-methyl-1H-pyrrole-2-carboxylic acid amides, particularly the variable substituents at the 1 and 3 positions, allows for a significant degree of structural diversity [, ]. This structural flexibility is crucial in drug discovery, as it enables the exploration of a vast chemical space to identify compounds with desirable pharmacological properties, such as specific target binding, improved potency, and favorable pharmacokinetic profiles. By modifying these substituents, researchers can fine-tune the compound's interactions with biological targets, potentially leading to the development of novel therapeutics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B98811.png)






